4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring that is substituted with piperazine and pyrazole groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its unique structural properties. The compound has the chemical identifier 1707375-71-0 and is recognized for its role as a building block in various synthetic pathways within chemical research.
This compound falls under the classification of heterocyclic compounds, which are organic compounds containing atoms of at least two different elements as members of their rings. Specifically, 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine combines elements of both nitrogen and carbon in its structure, making it a valuable target for synthetic organic chemistry. Its synthesis and characterization have been documented in various scientific literature, highlighting its significance in research applications .
The synthesis of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine typically involves several key steps:
The molecular structure of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can be described as follows:
The compound's molecular formula is CHN, indicating a substantial presence of nitrogen, which contributes to its biological activity .
4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine can participate in various chemical reactions, including:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Typical solvents used are dichloromethane or ethanol, with controlled temperatures to ensure reaction success.
The mechanism of action for 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activities. The exact pathways depend on the biological context in which the compound is studied, particularly in relation to its potential antimicrobial and anticancer properties .
4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine is typically presented as a crystalline solid. It has moderate solubility in polar solvents due to the presence of multiple nitrogen atoms.
The chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed for characterization purposes .
4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several scientific applications:
The synthesis of 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine relies on sequential nucleophilic aromatic substitutions (SNAr) to regioselectively assemble the hybrid scaffold. A representative three-step route begins with 4,6-dichloropyrimidine as the central precursor:
Table 1: Comparative Analysis of Synthetic Routes
Route | Key Steps | Overall Yield | Advantages |
---|---|---|---|
Sequential SNAr | POCl₃ chlorination → Piperazine → Pyrazole | 48–60% | No catalysts required |
Catalytic Cross-Coupling | Buchwald–Hartwig amination → Suzuki coupling | 55–70% | Superior regioselectivity |
One-Pot Functionalization | Simultaneous piperazine/pyrazole addition | <40% | Reduced purification steps |
Critical challenges include the competitive over-alkylation of piperazine nitrogens and hydrolytic degradation of the pyrimidine core under prolonged heating. Solvent optimization (e.g., replacing DMF with NMP) mitigates decomposition, while stoichiometric control (1.1 eq. piperazine) minimizes bis-adduct formation [3] [8].
The C4 and C6 positions of dichloropyrimidine exhibit distinct electronic profiles, enabling sequential functionalization:
Table 2: Catalytic Systems for Regioselective Coupling
Reaction Type | Catalyst/Ligand | Conditions | Yield Range | Regioselectivity |
---|---|---|---|---|
C4 Amination (SNAr) | None (K₂CO₃ base) | DMF, RT, 12h | 85–94% | High (C4>C6) |
C4 Buchwald–Hartwig | Pd₂(dba)₃/XPhos | Toluene, 100°C, 4h | 88–92% | Excellent |
C6 Suzuki Coupling | Pd(PPh₃)₄ | Toluene/EtOH, 80°C | 75–85% | C6-specific |
Electron-withdrawing groups (e.g., Cl, CF₃) at pyrimidine C5 increase SNAr reactivity at C4/C6 by 3–5×, while N-methylpyrazole derivatives require higher temperatures (120°C) due to reduced nucleophilicity [6] [8].
Microwave irradiation drastically accelerates key transformations:
Notably, microwave-assisted Dess–Martin periodinane oxidation and thiourea cyclization enable rapid access to fused pyrimidine precursors, shortening synthetic routes by 2–3 steps [10]. Continuous-flow hydrogenation (10 bar H₂, Pd/C) further enhances efficiency in nitro-reduction steps for aniline-containing analogs [6].
The piperazine nitrogen serves as a handle for late-stage diversification:
Table 3: Impact of Piperazine N-Substituents on Physicochemical Properties
Modification | Representative Group | logΔPₐ | Solubility (μg/mL) | Common Applications |
---|---|---|---|---|
Sulfonylation | 4-CF₃C₆H₄SO₂- | +1.2 | 8.5 | Kinase inhibition |
Acylation | 2-MeC₆H₄C(O)- | +0.8 | 12.1 | Receptor antagonism |
Trifluoromethylation | CF₃- | +0.9 | 25.3 | Metabolic stability enhancement |
Arylalkylation | 4-FC₆H₄CH₂- | +1.5 | 5.2 | CNS penetration |
ΔlogP = change relative to unsubstituted piperazine; measured in n-octanol/PBS (pH 7.4)
Key obstacles in manufacturing 4-(piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidines include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0